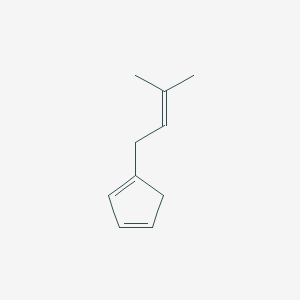
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopentadiene ring substituted with a 3-methylbut-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopenta-1,3-diene with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopenta-1,3-diene, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Substitution: Nucleophilic substitution reactions can occur at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HCl, HBr) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Electrophilic Addition: Formation of 1,2- and 1,4-addition products.
Oxidation: Formation of epoxides, ketones, or carboxylic acids.
Substitution: Formation of substituted cyclopentadienes.
Aplicaciones Científicas De Investigación
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, its electrophilic and nucleophilic properties enable it to interact with enzymes and receptors, potentially modulating biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-diene: A simpler analog without the 3-methylbut-2-en-1-yl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Dicyclopentadiene: A dimer of cyclopentadiene with different physical and chemical properties.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl group enhances its ability to participate in various chemical reactions and interact with biological targets .
Propiedades
Número CAS |
112642-64-5 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1-(3-methylbut-2-enyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-9(2)7-8-10-5-3-4-6-10/h3-5,7H,6,8H2,1-2H3 |
Clave InChI |
PHQDPOIPMVGPBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


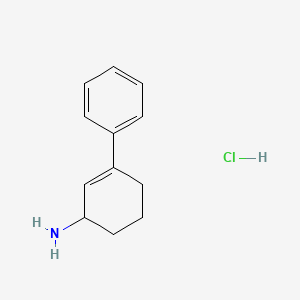
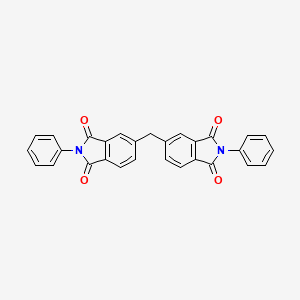
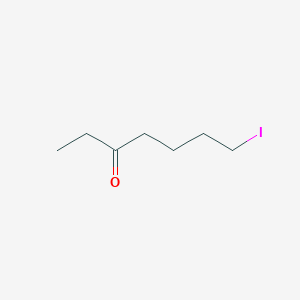
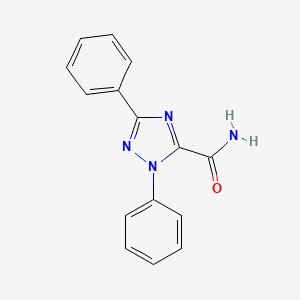
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
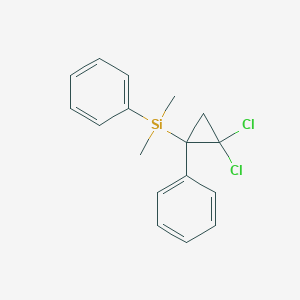




![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)

![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
